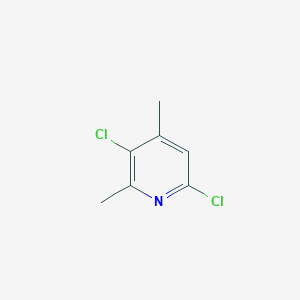

3,6-Dichloro-2,4-dimethylpyridine

Description

Historical Context and Significance of Dihalopyridines in Chemical Research

The study of halogenated pyridines has a rich history, evolving from fundamental investigations of pyridine (B92270) chemistry to sophisticated applications in modern science. Dihalopyridines, compounds containing two halogen atoms on the pyridine ring, have emerged as crucial intermediates in the synthesis of a wide array of functional molecules. justia.com Their significance stems from the reactivity of the carbon-halogen bonds, which can be selectively functionalized through various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and metalation. uni-rostock.deacs.org

Historically, the preparation of specific dihalopyridine isomers in high purity posed significant challenges, often resulting in mixtures of polychlorinated products. justia.com However, advancements in synthetic methodologies have enabled more controlled and efficient access to these compounds. Dihalopyridines are recognized as important raw materials for the production of agrochemicals and pharmaceuticals. justia.com In the field of materials science, the unique electronic properties and the ability of halogen atoms to participate in non-covalent interactions, such as halogen bonding, make dihalopyridines valuable components in the design of coordination polymers and other supramolecular structures. acs.orgmdpi.comresearchgate.net The development of palladium-catalyzed cross-coupling and cyclization reactions, for instance, has provided convenient pathways to a variety of heterocyclic structures with potential applications as organic light-emitting diodes (OLEDs) or semiconductors. uni-rostock.de

Structural Classifications of Dichloro-dimethylpyridines

Structural isomerism occurs when molecules have the same molecular formula but different arrangements of atoms. savemyexams.com For dichloro-dimethylpyridines, which have the chemical formula C₇H₇Cl₂N, numerous structural isomers are possible. These isomers arise from the different possible positions of the two chlorine atoms and two methyl groups on the pyridine ring.

The parent dimethylpyridine structures are known by the trivial name lutidine. wikipedia.org There are six isomers of lutidine (e.g., 2,3-lutidine, 2,4-lutidine, etc.), and for each of these, the two chlorine atoms can be placed on the remaining four positions of the pyridine ring in various combinations. This leads to a large number of possible structural isomers of dichloro-dimethylpyridine.

The classification of these isomers is based on the specific positions of the substituents on the pyridine ring. For example, considering 2,4-dimethylpyridine (B42361) (2,4-lutidine) as the core structure, the chlorine atoms can be attached at positions 3 and 5, 3 and 6, or 5 and 6, among others. Each of these isomers will have distinct physical and chemical properties due to the differences in their molecular structure.

Below is an interactive table showcasing some of the possible isomers of dichloro-dimethylpyridine, highlighting the diversity within this structural class.

| IUPAC Name | CAS Number | Molecular Formula |

| 3,6-Dichloro-2,4-dimethylpyridine | 1639373-35-5 | C₇H₇Cl₂N |

| 2,4-Dichloro-3,6-dimethylpyridine (B1337920) | 83791-90-6 | C₇H₇Cl₂N |

| 3,5-Dichloro-2,6-dimethylpyridin-4-ol | 2971-90-6 | C₇H₇Cl₂NO |

| 3,6-Dichloro-2-methylpyridine | 123280-64-8 | C₆H₅Cl₂N |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine** | Not Applicable | C₅H₄Cl₂N₂O₂S |

| Note: This compound, known as Clopidol, is a pyridinol and not a true isomer of dichloro-dimethylpyridine, but is included for structural comparison. nih.gov | ||

| **Note: This is a pyrimidine (B1678525) derivative, included to illustrate the complexity and variety of related halogenated heterocycles. researchgate.net |

Scope and Research Significance of this compound

The specific isomer, this compound, is a distinct chemical entity with the CAS Registry Number 1639373-35-5. sigmaaldrich.com While detailed research findings exclusively on this particular isomer are not as widespread as for some other halogenated pyridines, its structure suggests significant potential as a building block in organic synthesis.

The presence of two chlorine atoms at positions 3 and 6, flanking the nitrogen atom, along with two methyl groups at positions 2 and 4, creates a unique substitution pattern that dictates its reactivity. The chlorine atom at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 3-position. The methyl groups can also influence the reactivity of the ring and can be functionalized under certain conditions.

Research involving related structures, such as other dichlorinated lutidines or picolines (methylpyridines), provides insight into the potential applications of this compound. rsc.orgbldpharm.comgoogle.com These compounds are often used as intermediates in the synthesis of more complex molecules with biological activity or specific material properties. For instance, the selective substitution of one or both chlorine atoms allows for the introduction of various functional groups, leading to the construction of novel heterocyclic systems. The field of medicinal chemistry, in particular, often utilizes such halogenated scaffolds to develop new therapeutic agents. uni-rostock.de Furthermore, the study of the reactions of such substituted pyridines, for example with N-oxides or in metal-catalyzed couplings, contributes to the fundamental understanding of heterocyclic chemistry. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSFSNGMYIAAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,6 Dichloro 2,4 Dimethylpyridine and Analogs

Synthesis via Ring Closure and Cycloaddition Reactions to Form Pyridine (B92270) Scaffolds

Constructing the substituted pyridine ring from acyclic precursors is a powerful alternative to the functionalization of a pre-existing pyridine. These methods offer the advantage of building the desired substitution pattern directly into the heterocyclic scaffold. researchgate.net

Transition-metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules are an efficient and atom-economic route to pyridines. rsc.org Cobalt complexes are particularly successful in catalyzing this transformation, which can be used to create novel, highly functionalized pyridines. rsc.org

The Hantzsch pyridine synthesis is a classic condensation reaction that remains relevant. nih.gov It typically involves the condensation of a β-ketoester (like methyl acetoacetate), an aldehyde, and ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.govjchemrev.com This method allows for the synthesis of symmetrically substituted pyridines, such as 2,6-dimethyl-3,5-dicarboxylate derivatives. nih.gov

More contemporary methods include organocatalyzed, formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones. acs.org This approach can produce tri- or tetrasubstituted pyridines and has been demonstrated on a large scale. acs.org Other strategies involve catalyst-mediated three-component condensations, for example, reacting ethanol, formaldehyde, and ammonia over a zeolite catalyst to produce picolines and lutidines. nih.gov

Functional Group Interconversion Routes to Dichloro-dimethylpyridines

Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another. ub.eduimperial.ac.ukdeanfrancispress.comic.ac.uk This is particularly useful for synthesizing specific isomers that are difficult to obtain directly.

Halogen Exchange Reactions

Halogen exchange (halex) reactions are a key FGI strategy for preparing halopyridines that may not be accessible through direct halogenation. science.gov This process involves the replacement of one halogen atom on the pyridine ring with another. wikipedia.orgbrocku.ca For instance, pyridyl chlorides can be converted to the corresponding iodides through an acid-mediated nucleophilic halogen exchange with a source like sodium iodide. researchgate.net This reaction is highly regioselective, with chloride substituents at positions 2 and 4, which are activated for nucleophilic aromatic substitution, being readily replaced by iodide. researchgate.net

Metal-halogen exchange is another powerful variant, typically involving the reaction of an organic halide with an organometallic reagent, most commonly an organolithium compound like butyllithium. wikipedia.org This reaction is kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org It can be used to convert an aryl halide into a lithiated species, which can then be trapped with an electrophile. wikipedia.orgsigmaaldrich.com This method allows for the synthesis of functionalized Grignard reagents from organic halides containing sensitive groups. sigmaaldrich.com By choosing a starting dimethylpyridine with a specific halogenation pattern (e.g., 3-bromo-6-chloro), one halogen could potentially be selectively exchanged to introduce a different halogen or another functional group.

Derivations from Pyridinones

Pyridinones (or hydroxypyridines) are versatile intermediates that can be converted into halogenated pyridines. nih.gov A notable example is the synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, an analog of the target compound. google.com The synthesis typically starts from readily available precursors like dehydroacetic acid or ethyl acetoacetate (B1235776). google.comclockss.org

The process involves a sequence of reactions:

Dimerization/Hydrolysis : Dehydroacetic acid is hydrolyzed, or ethyl acetoacetate is dimerized in the presence of a weakly basic ion-exchange resin. google.compatsnap.com

Ammoniation : The resulting intermediate is treated with ammonia gas in water to form the pyridine ring, yielding 2,6-dimethyl-4-hydroxypyridine (B130123) (a pyridinone). google.comclockss.org

Chlorination : The final step is the chlorination of the pyridinone. Chlorine gas is bubbled through the reaction mixture, leading to the substitution of hydrogen atoms at the 3- and 5-positions to yield 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. google.com A high yield of 91.5% has been reported for this green synthesis method. patsnap.com

Table 2: Synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine from Ethyl Acetoacetate

| Step | Reagents & Conditions | Intermediate/Product | Source |

|---|---|---|---|

| 1. Dimerization | Ethyl acetoacetate, weakly basic ion-exchange resin, 25–90°C | Dimerized intermediate | google.compatsnap.com |

| 2. Ammoniation | Water, ammonia gas, 10–45°C | 2,6-dimethyl-4-hydroxypyridine | google.com |

| 3. Chlorination | Chlorine gas, 10–45°C | 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine | google.com |

Catalytic Approaches in Dichloropyridine Synthesis

Catalytic methods provide powerful tools for the selective introduction of chlorine atoms onto the pyridine ring. These approaches often operate under milder conditions and with higher functional group tolerance compared to traditional stoichiometric halogenation reactions.

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heteroaromatic compounds. For the synthesis of dichlorinated dimethylpyridines, these methods can be applied to either direct C-H chlorination or through cross-coupling reactions.

A common strategy for synthesizing halogenated pyridines involves the direct C-H functionalization of a substituted pyridine precursor. For instance, the palladium-catalyzed C-H functionalization of lutidines (dimethylpyridines) can be directed by the nitrogen atom of the pyridine ring. While direct dichlorination at the 3 and 6 positions of 2,4-lutidine in a single catalytic step is challenging, sequential or directed chlorination represents a viable pathway.

Research into the transition metal-catalyzed functionalization of nonactivated C(sp³)–H bonds has also seen significant progress. In some cases, ligands such as 2,6-lutidine are employed to modulate the reactivity and selectivity of palladium catalysts in C-H activation and arylation reactions. nih.gov

Another relevant approach is the Suzuki cross-coupling reaction. For example, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction has been developed for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine (B95902) and arylboronic acids in an aqueous phase. nih.gov This highlights the utility of palladium catalysis in forming C-C bonds with dichloropyridine scaffolds, a strategy that could be adapted for the synthesis of analogs of 3,6-dichloro-2,4-dimethylpyridine.

A patent describes the vapor phase chlorination of 6-chloro-2-trichloromethylpyridine to 3,6-dichloro-2-trichloromethylpyridine in the presence of a Type L zeolite catalyst, demonstrating a catalytic method for introducing the second chlorine atom. google.com Although this example involves a trichloromethyl group, the principle of catalytic chlorination is applicable.

The synthesis of the closely related analog, 3-bromo-6-chloro-2,4-dimethylpyridine, is achieved through a multi-step process involving the bromination and subsequent chlorination of 2,4-dimethylpyridine (B42361). The halogenation steps in such syntheses could potentially be rendered catalytic using transition metal complexes. For instance, various 2,2′-bipyridines have been synthesized via Ni-catalyzed reductive couplings of 2-halopyridines. mdpi.com

Below is a table summarizing representative conditions for transition metal-catalyzed reactions relevant to the synthesis of halogenated pyridines.

| Catalyst Precursor | Ligand | Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Pd(OAc)₂ | None | 2,3,5-Trichloropyridine | Phenylboronic acid | H₂O/DMF | 60 °C, 12 h | 3,5-Dichloro-2-phenylpyridine | High |

| PdCl₂ | 2,5-Lutidine | Aryl Iodide | Amine | t-Amyl-OH | 140 °C, 24 h | Arylated Amine | Moderate |

| NiBr₂(PPh₃)₂ | None | 4-Bromo-2,6-dimethylpyridine | Zinc powder | Not specified | Mild | 2,2′,6,6′-Tetramethyl-4,4′-bipyridine | High |

This table presents data from analogous reactions to illustrate the scope of transition metal catalysis in pyridine functionalization.

Organocatalysis and biocatalysis are emerging as green and sustainable alternatives to metal-based catalysis for a range of chemical transformations, including halogenations.

Organocatalysis: The enantioselective α-chlorination of aldehydes, such as 2-phenylpropanal, has been demonstrated using primary and secondary aminocatalysts. nih.gov While this specific reaction applies to the side chain of a pyridine derivative, the principles of activating a substrate towards electrophilic chlorination using an organocatalyst could potentially be extended to the pyridine ring itself, likely through the formation of reactive intermediates. However, direct organocatalytic chlorination of the pyridine core, especially for a compound like 2,4-lutidine, is a developing area of research.

Enzyme-Mediated Routes: Halogenase enzymes offer a highly regioselective and environmentally benign method for the halogenation of organic molecules. These enzymes utilize common halide salts and an oxidant, often in aqueous media and at ambient temperature. While a specific halogenase for the dichlorination of 2,4-dimethylpyridine has not been reported, the field of enzyme engineering is rapidly advancing, and it is conceivable that a biocatalyst could be developed for this transformation. Research has demonstrated the use of enzymes in cascade reactions to produce halogenated hydroxystyryl pyridines. nih.gov

Electrochemical Synthesis Methods for Halogenated Pyridines

Electrochemical synthesis offers a reagent-free and often more sustainable approach to halogenation reactions. By using electricity to drive the oxidation or reduction of substrates, the need for stoichiometric chemical oxidants or reducing agents can be circumvented.

The electrochemical synthesis of halogenated pyridines can be achieved through various mechanisms. For instance, the anodic oxidation of a halide source, such as HCl or a metal chloride, can generate reactive chlorine species in situ, which then react with the pyridine substrate.

A review of recent advances in electrochemical late-stage functionalization highlights the use of 1,2-dichloroethane (B1671644) (DCE) as a chlorination reagent for the production of (hetero)aryl chlorides in an undivided cell. beilstein-journals.org This method has been applied to a range of substrates, demonstrating the potential for the chlorination of lutidine derivatives.

Furthermore, the electrochemical synthesis of 3,6-dichloropicolinic acid, a related dichloropyridine derivative, has been established as a viable industrial method with high yields and purity. researchgate.net This process often involves the reduction of a more highly chlorinated precursor, showcasing the power of electrochemistry in selective dehalogenation as well.

The table below summarizes general conditions for the electrochemical halogenation of aromatic compounds, which are applicable to the synthesis of dichloropyridines.

| Anode Material | Cathode Material | Halogen Source | Substrate | Electrolyte/Solvent | Conditions | Product | Yield (%) |

| Graphite | Platinum Plate | 1,2-Dichloroethane (DCE) | (Hetero)aryl compound | Methanol | 60 °C, 10 mA | (Hetero)aryl chloride | Good |

| Lead Oxide | Not specified | Aqueous Sulfuric Acid | Phenol (B47542) | Aqueous Sulfuric Acid | Not specified | Hydroxylated phenols/Biphenols | 30% (biphenol) |

| Silver | Not specified | NaOH | 3,4,5,6-Tetrachloropicolinic acid | Aqueous | 313 K, 600 A/m² | 3,6-Dichloropicolinic acid | >90% |

This table presents data from analogous or related electrochemical syntheses to illustrate the general principles.

Chemical Reactivity and Mechanistic Studies of 3,6 Dichloro 2,4 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine (B92270) Halides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems. In this reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The regioselectivity of SNAr reactions on polysubstituted pyridines can be complex and is often influenced by the reaction conditions. A notable example is the reaction of 2,4-dichloro-3,6-dimethylpyridine (B1337920) with mesitol (2,4,6-trimethylphenol). researchgate.net The outcome of this reaction is highly dependent on the presence of a catalyst. researchgate.netresearchgate.net

In the absence of a catalyst, the reaction yields a mixture of regioisomers, with the substitution at the C-4 position being the dominant pathway. researchgate.netresearchgate.net However, when catalytic amounts of copper(I) salts are introduced in pyridine as the solvent, the regioselectivity is completely reversed, leading to exclusive substitution at the C-2 position. researchgate.netresearchgate.net This demonstrates the powerful influence of the catalyst and solvent system in directing the outcome of nucleophilic aromatic substitutions on dihalopyridine derivatives.

| Conditions | Major Product |

|---|---|

| No Catalyst | Addition at C-4 |

| Catalytic Copper(I) salts in Pyridine | Exclusive Addition at C-2 |

Substituents on the pyridine ring play a critical role in determining the feasibility and regioselectivity of SNAr reactions. numberanalytics.com The electronic nature of these substituents can either activate or deactivate the ring towards nucleophilic attack.

Electron-withdrawing groups , such as nitro or carbonyl groups, stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.comnumberanalytics.com

Electron-donating groups , conversely, can decrease the rate of reaction by destabilizing the intermediate. researchgate.net

Steric hindrance from bulky substituents can impede the approach of the nucleophile, affecting both the reaction rate and which position is attacked. numberanalytics.com

The nature of the leaving group is also important; good leaving groups like halides enhance the reaction rate. numberanalytics.com

In dichloropyrimidines, which are structurally related to dichloropyridines, the regioselectivity of SNAr reactions is highly sensitive to the substituents present on the ring. wuxiapptec.com For instance, an electron-donating group at the C-6 position of 2,4-dichloropyrimidine (B19661) can direct substitution to the C-2 position, contrary to the usual preference for the C-4 position. wuxiapptec.com This is attributed to the substituent's influence on the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which affects the site of nucleophilic attack. wuxiapptec.commdpi.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable in modern organic synthesis.

The Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst to couple an organoboron compound with a halide, is a versatile method for creating C-C bonds. masterorganicchemistry.comorganic-chemistry.org In the case of di- and tri-halogenated pyridines, the regioselectivity of the coupling can often be controlled.

For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the order of substitution can be influenced by the reaction conditions and the nature of the boronic acid. nih.gov A detailed study of the Suzuki-Miyaura cross-coupling reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids revealed a specific sequence of substitution, providing access to a range of mono-, di-, and tri-arylpyridine derivatives. nih.gov Furthermore, the synthesis of various triaryl-2,6-dimethylpyridines and triaryl-4,6-dimethylpyridines has been achieved through Suzuki-Miyaura coupling of the corresponding tribromodimethylpyridines with a wide array of arylboronic acids. researchgate.net The reaction conditions were optimized to be general for different isomers and substituents. researchgate.net

| Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Substituted Phenylboronic Acids | Mono-, Di-, and Tri-arylpyridines | nih.gov |

| Tribromodimethylpyridines | Arylboronic Acids | Triaryl-2,6-dimethylpyridines and Triaryl-4,6-dimethylpyridines | researchgate.net |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are also significant.

The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene. masterorganicchemistry.comresearchgate.net This reaction, along with the Suzuki and Negishi reactions, was recognized with the 2010 Nobel Prize in Chemistry for its importance in C-C bond formation. researchgate.netthieme-connect.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov This reaction is known for its high reactivity and functional group tolerance. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Copper-catalyzed reactions offer a complementary approach to palladium-based methods.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," providing a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govrsc.org This reaction is widely used due to its simplicity, high yields, and compatibility with numerous functional groups. nih.govbeilstein-journals.org However, the presence of halide ions can inhibit the reaction, with iodide having the most significant detrimental effect. rsc.org

Copper catalysis is also employed in other transformations. For example, copper catalysts can be used in C-N cross-coupling reactions to synthesize N-(pyridin-4-yl)benzene amines. mdpi.com Additionally, copper-catalyzed reactions involving N-monosubstituted hydrazones have been studied, revealing complex reaction pathways that can lead to fragmentation products. researchgate.net There is also research into combining copper catalysis with photochemical or electrochemical methods to generate and functionalize carboradicals. epfl.ch

Electrophilic Aromatic Substitution on Activated Pyridine Rings

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This characteristic makes electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring significantly more challenging than on benzene, often requiring harsh reaction conditions. uoanbar.edu.iquomus.edu.iqmatanginicollege.ac.in The nitrogen atom's lone pair can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring to electrophilic attack by creating a positively charged pyridinium (B92312) species. uoanbar.edu.iqpearson.com

However, the presence of activating groups, such as the two methyl groups in 3,6-dichloro-2,4-dimethylpyridine, can enhance the ring's reactivity towards electrophiles. gcwgandhinagar.com These electron-donating groups partially counteract the deactivating effect of the nitrogen atom and the chlorine substituents. In general, electron-donating groups on the pyridine ring facilitate electrophilic substitution. uoanbar.edu.iq For instance, the nitration of pyridine itself is a difficult, low-yield reaction that occurs at the 3-position, but the presence of activating groups can alter this reactivity. uomus.edu.iqgcwgandhinagar.com

For substituted pyridines, the site of electrophilic attack is directed by the combined influence of all substituents. While specific studies on the electrophilic substitution of this compound are not extensively documented, analogous reactions on related structures provide insight. For example, the nitration of 3,5-dichloropyridine (B137275) can be achieved, and subsequent reactions can be performed on the resulting nitro-substituted product. arkat-usa.org The presence of both activating (methyl) and deactivating (chloro) groups on the same ring, as in this compound, presents a complex case where the regioselectivity of EAS reactions would depend on a delicate electronic balance and steric factors.

Oxidation and Reduction Chemistry of Dichloropyridines

The oxidation and reduction of dichloropyridines are fundamental transformations that open pathways to a variety of derivatives. Oxidation typically involves the nitrogen atom, leading to the formation of N-oxides, while reduction can involve the removal of chlorine atoms or hydrogenation of the ring.

Reactions Involving Pyridine N-Oxides

The oxidation of a pyridine derivative to its corresponding N-oxide is a common and synthetically useful reaction, often accomplished using oxidizing agents like hydrogen peroxide or peracids. matanginicollege.ac.in The formation of a pyridine N-oxide significantly alters the electronic properties of the heterocyclic ring. uomus.edu.iqmatanginicollege.ac.in The N-oxide group acts as a strong electron-donating group through resonance, which activates the ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. uomus.edu.iqmatanginicollege.ac.ingcwgandhinagar.com

This activation is synthetically valuable. For instance, nitration, which is difficult on the parent pyridine, proceeds more readily on pyridine N-oxide, primarily at the 4-position. uomus.edu.iqgcwgandhinagar.com The resulting nitrated N-oxide can then be deoxygenated to yield the corresponding nitropyridine, a product not easily accessible directly. uomus.edu.iq

In the context of dichloropyridines, N-oxides are important intermediates. 2,6-Dichloropyridine (B45657) N-oxide, for example, is used as an oxygen transfer reagent in various catalytic oxidation reactions. researchgate.netorganic-chemistry.orgnih.gov It has been employed in ruthenium-porphyrin catalyzed epoxidation of alkenes and oxidation of other hydrocarbons. researchgate.netnih.govnih.gov Similarly, 3,5-dichloropyridine N-oxide has been used as an oxidant in gold-catalyzed reactions. thieme-connect.de These N-oxides can also participate in cycloaddition reactions and nucleophilic aromatic substitutions. thieme-connect.deresearchgate.net For example, a synthetic route to 4-amino-2,6-dichloropyridine (B16260) involves the oxidation of 2,6-dichloropyridine to its N-oxide, followed by nitration and subsequent reduction. researchgate.net

A study on the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide involves the direct nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate (B79036) in sulfuric acid. google.com This highlights the utility of the N-oxide functionality in directing electrophilic substitution on an activated pyridine ring.

Advanced Mechanistic Elucidation

Understanding the detailed mechanisms of reactions involving dichloropyridines is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves identifying short-lived intermediates, analyzing the energetics of reaction pathways, and understanding the role of the solvent.

Identification of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. libretexts.org Their identification, often through spectroscopic methods or chemical trapping, is key to elucidating reaction mechanisms. libretexts.org In pyridine chemistry, common intermediates include carbocations (in EAS), Meisenheimer complexes (in nucleophilic aromatic substitution, SNAr), and radical species. libretexts.org

In palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines, mechanistic studies suggest that the nature of the ligand influences the reactive palladium species. For instance, an N-heterocyclic carbene (NHC) ligand like IPr is proposed to favor oxidative addition at a 12-electron Pd(0) intermediate, while other ligands may promote reaction at a 14-electron Pd(0) species. nih.gov

In photochemical reactions, radical intermediates are often involved. For example, the photoredox-catalyzed reaction of 2,6-dichloropyridine N-oxide can generate an electrophilic N-oxide cation radical. This radical is capable of abstracting a hydrogen atom from a C(sp³)–H bond, leading to the formation of an alkyl radical, which can then undergo further reactions. researchgate.net The existence of such radical intermediates can be supported by trapping experiments. researchgate.net

Theoretical studies, such as those on the photochemical chlorination of 2-chloropyridine (B119429), also help in identifying intermediates and transition states, predicting that the reaction proceeds via an SN2-like mechanism involving a Cl· radical. jlu.edu.cn

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point along a reaction coordinate, and its structure and energy (activation energy) determine the rate of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing transition states and reaction energetics.

DFT calculations have been used to study the nucleophilic substitution of various compounds with pyridine. These studies analyze the geometry and energy of transition states for different proposed mechanisms. rsc.orgscispace.comresearchgate.netrsc.org For example, in the reaction of acyl chlorides with pyridine, a transition state with mixed orbital characteristics (termed SNm) was identified and found to have a lower free energy barrier compared to a traditional SNσ pathway. rsc.orgscispace.com The bond lengths and angles in the calculated transition state provide detailed insight into the reaction progress. rsc.orgrsc.org

Similarly, computational studies on the reaction of OH radicals with pyridine and its methylated derivatives have used transition state theory to calculate reaction barrier energies and understand the effect of substituents on reaction rates. oberlin.edu The study of the photochemical chlorination of 2-chloropyridine calculated the activation energies for the formation of different dichloropyridine isomers, predicting the major product based on the lowest energy transition state. jlu.edu.cn

The energetics of different reaction pathways, such as halide metathesis versus a redox reaction, can be evaluated to understand how reaction conditions influence the product distribution. rsc.org

Solvation Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. libretexts.org Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. libretexts.orgresearchgate.net

In some cases, the solvent can directly participate in the reaction mechanism. Computational studies using implicit solvent models, like the Polarizable Continuum Model (PCM), can account for the general effects of the solvent environment on reaction energetics. rsc.org For instance, DFT calculations on a nickel-catalyzed reaction showed that the coordination of pyridine as a solvent molecule weakens the Ni-Cl bond, facilitating the desired metathesis reaction. rsc.org In the absence of the coordinating solvent, an alternative redox pathway becomes more favorable. rsc.org This highlights how solvent interactions can fundamentally alter the preferred mechanistic pathway.

Interactive Data Table: Reactivity of Dichloropyridines and Related Compounds

This table summarizes key reactions and mechanistic features discussed in the text.

| Compound/Class | Reaction Type | Key Findings/Reagents | Reference(s) |

| Pyridine | Electrophilic Aromatic Substitution | Inherently unreactive due to electron-withdrawing N; requires harsh conditions. | uoanbar.edu.iquomus.edu.iqmatanginicollege.ac.in |

| Pyridine N-Oxide | Electrophilic Aromatic Substitution | N-oxide group activates the ring, directing nitration to the 4-position. | uomus.edu.iqgcwgandhinagar.com |

| 2,6-Dichloropyridine N-Oxide | Oxidation | Acts as an oxygen transfer agent in Ru-catalyzed oxidations. | researchgate.netnih.govnih.gov |

| 3,5-Dichloropyridine N-Oxide | Oxidation | Used as an oxidant in Au-catalyzed reactions. | thieme-connect.de |

| 2,4-Dichloropyridines | Cross-Coupling | Pd/NHC-catalyzed reactions proceed via Pd(0) intermediates. | nih.gov |

| 2,6-Dichloropyridine N-Oxide | Photoredox Catalysis | Forms a reactive N-oxide cation radical intermediate. | researchgate.net |

| Acyl Chlorides + Pyridine | Nucleophilic Substitution | Proceeds via a low-energy SNm transition state. | rsc.orgscispace.com |

| Pyridine Carboxylic Acid N-Oxides | Esterification | Reaction rates are highly influenced by solvent properties. | researchgate.net |

Lack of Specific Research Findings on Stereochemical Considerations in Reactions of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the stereochemical aspects of reactions involving this compound. Despite extensive searches for detailed mechanistic studies and research findings, no specific information was found that directly addresses the stereochemical considerations in the reactivity of this particular compound.

While general principles of stereochemistry are well-established in the field of organic chemistry and can be applied to pyridine derivatives, the specific application and documented experimental evidence for this compound are absent from the accessible body of scientific knowledge. Research on related compounds, such as other isomers of dichlorodimethylpyridine or different polychlorinated pyridines, does exist. However, in adherence to the specific scope of this inquiry, information on these related but distinct molecules has been excluded.

The absence of such specific data precludes a detailed discussion on the stereochemical considerations for the following types of reactions involving this compound:

Nucleophilic Aromatic Substitution (SNAr): There is no specific literature detailing the influence of chiral nucleophiles or reaction conditions on the stereochemical outcome of substituting the chloro groups on this molecule.

Metal-Catalyzed Cross-Coupling Reactions: While reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings are common for chloropyridines, no studies were found that utilize chiral ligands or substrates to induce asymmetry in reactions with this compound.

Reactions at the Methyl Groups: Investigations into stereoselective functionalization of the methyl groups, potentially leading to chiral centers, have not been reported for this specific pyridine derivative.

Formation of Atropisomers: There is no documented evidence of hindered rotation around any single bond in derivatives of this compound that would lead to stable, isolable atropisomers.

Table of Chemical Compounds

Derivatization and Functionalization Strategies for 3,6 Dichloro 2,4 Dimethylpyridine

Introduction of Carbon-Based Functionalities

The introduction of new carbon-carbon bonds to the 3,6-dichloro-2,4-dimethylpyridine core is a key strategy for increasing its molecular complexity. This can be achieved through various methods, including alkylation and arylation reactions, as well as the introduction and subsequent derivatization of carbonyl and carboxylic acid groups.

Alkylation and Arylation Reactions

Alkylation and arylation reactions allow for the direct attachment of alkyl and aryl groups to the pyridine (B92270) ring. While direct C-H activation and functionalization of the pyridine ring are possible, the presence of two chloro substituents on this compound primarily directs functionalization to these positions via substitution.

Homolytic aromatic substitution, such as the Minisci reaction, allows for the introduction of alkyl radicals onto heteroaromatic compounds. rsc.org More recent methods have focused on the monoalkylation of N-methoxypyridinium salts, which can be generated from the corresponding pyridine N-oxides. rsc.orgresearchgate.netchemrxiv.org This approach offers a neutral reaction pathway for the introduction of alkyl groups. rsc.org For this compound, this would involve initial oxidation to the N-oxide, followed by methylation and subsequent reaction with an alkyl radical source.

Arylation of the this compound scaffold can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, are commonly employed for the arylation of halopyridines with arylboronic acids. researchgate.netnih.gov These reactions typically proceed with high regioselectivity, allowing for the stepwise substitution of the chlorine atoms. Transition-metal-free direct arylation of electron-deficient nitrogen heteroarenes with aryl iodides in the presence of a strong base like potassium tert-butoxide has also been reported as a greener alternative. unipi.it

| Reaction Type | Reagents and Conditions | Description | Reference(s) |

| Monoalkylation | N-methoxypyridinium salt, alkyl radical source | Neutral conditions for the introduction of alkyl groups. | rsc.orgresearchgate.netchemrxiv.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Stepwise substitution of chlorine atoms with aryl groups. | researchgate.netnih.gov |

| Direct Arylation | Aryl iodide, KOt-Bu | Transition-metal-free arylation of the pyridine ring. | unipi.it |

Carbonyl and Carboxylic Acid Derivatization

The introduction of carbonyl and carboxylic acid functionalities opens up a wide range of further derivatization possibilities. For the this compound core, this can be approached by either functionalizing the existing methyl groups or by introducing these groups through substitution of the chlorine atoms.

A related compound, 4-chloro-2,6-dimethylnicotinic acid, highlights the feasibility of having a carboxylic acid group on a similar pyridine scaffold. The synthesis of such compounds can involve the oxidation of a methyl group or a multi-step sequence starting from a different precursor. nih.gov Once a carboxylic acid group is in place, it can be converted into a variety of other functional groups. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, such as using 3 N hydrochloric acid in n-butanol. researchgate.net

Amidation, the formation of an amide bond, is another crucial derivatization of carboxylic acids. This can be accomplished by coupling the carboxylic acid with an amine using a variety of reagents. organic-chemistry.org Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the activation of the carboxylic acid as a more reactive species. nih.govorganic-chemistry.orgthermofisher.com The use of reagents like tetramethyl orthosilicate (B98303) (TMOS) has been shown to be effective for the direct amidation of carboxylic acids with amines. organic-chemistry.org

| Derivatization | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Alcohol, Acid catalyst (e.g., HCl) | Ester | researchgate.net |

| Amidation | Amine, Coupling agent (e.g., DCC, TMOS) | Amide | nih.govorganic-chemistry.orgthermofisher.com |

Heteroatom Functionalization

The substitution of the chlorine atoms in this compound with heteroatom-containing nucleophiles is a primary route for its functionalization. This allows for the introduction of nitrogen, oxygen, and sulfur-based functionalities.

Amination and Amidation Reactions

Amination of dichloropyridines can be achieved through nucleophilic aromatic substitution (SNAr) with amines. The reaction of this compound with an amine would lead to the substitution of one or both chlorine atoms, depending on the reaction conditions and the stoichiometry of the amine. Palladium-catalyzed amination is a powerful tool for this transformation, often employing phosphine (B1218219) ligands to facilitate the reaction. nih.gov In some cases, amination can proceed without a catalyst, particularly with highly reactive amines or under harsh conditions. nih.govresearchgate.net

Amidation can also be achieved directly on the pyridine ring through catalytic processes. Ruthenium complexes have been shown to catalyze the selective amidation of hydrocarbons, and similar principles could be applied to the functionalization of the methyl groups on the pyridine ring. cmu.edu

| Reaction Type | Reagents and Conditions | Description | Reference(s) |

| Nucleophilic Aromatic Substitution | Amine, Base (e.g., K₂CO₃), optional Pd catalyst | Substitution of chlorine atoms with amino groups. | nih.govresearchgate.net |

| Catalytic Amidation | Amide source, Ru catalyst | Potential for functionalization of methyl groups. | cmu.edu |

Ether and Thioether Formation

The formation of ether and thioether linkages involves the reaction of this compound with alkoxides/phenoxides and thiolates, respectively. These reactions typically proceed via nucleophilic aromatic substitution.

The regioselectivity of these reactions can be controlled by the choice of catalyst and solvent. For example, the addition of 2,4,6-trimethylphenol (B147578) to the related 2,4-dichloro-3,6-dimethylpyridine (B1337920) can be directed to the 2-position with the use of copper(I) salts as a catalyst in pyridine as a solvent. researchgate.net In the absence of a catalyst, a mixture of isomers with a preference for addition at the 4-position is often observed. researchgate.net

Thioether formation follows a similar pattern, with thiolates acting as potent nucleophiles to displace the chloride ions. The synthesis of thioether-containing peptides and macrocycles often utilizes the reaction of haloaromatics with thiols. researchgate.netacs.orggoogle.com The resulting thioethers can be valuable intermediates or final products in their own right.

| Functional Group | Reagents and Conditions | Description | Reference(s) |

| Ether | Alcohol/Phenol (B47542), Base, optional Cu(I) catalyst | Substitution of chlorine with alkoxy/aryloxy groups. | researchgate.net |

| Thioether | Thiol, Base | Substitution of chlorine with alkylthio/arylthio groups. | researchgate.netacs.orggoogle.com |

Formation of Complex Polycyclic Systems and Ligand Scaffolds

Due to its difunctional nature, this compound is an excellent starting material for the synthesis of more complex molecular architectures, including polycyclic systems and ligand scaffolds for metal catalysis.

The sequential or one-pot substitution of the two chlorine atoms with different nucleophiles can lead to the construction of fused ring systems. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the pyridine core. Nitropyridine derivatives have been used in the synthesis of bioactive molecules, where the nitro group can be reduced to an amine and then further functionalized to build complex heterocyclic structures. nih.gov The synthesis of polycyclic aromatic compounds often involves cyclization reactions of appropriately substituted precursors. acs.org

The pyridine nitrogen and the potential for introducing other donor atoms through functionalization make this compound a valuable scaffold for the design of ligands. For instance, the introduction of phosphine, amine, or thioether groups can create bidentate or tridentate ligands capable of coordinating to transition metals. acs.orgacs.org These metal complexes can have applications in catalysis or as functional materials. The use of substituted pyridines as ligands in palladium-catalyzed reactions has been shown to influence the activity and selectivity of the catalyst. acs.org

| Application | Synthetic Strategy | Description | Reference(s) |

| Polycyclic Systems | Reaction with dinucleophiles, cyclization reactions | Construction of fused heterocyclic rings. | nih.govacs.org |

| Ligand Scaffolds | Introduction of donor atoms (N, P, S) | Synthesis of ligands for metal coordination and catalysis. | acs.orgacs.org |

Ring Annulation and Cyclization Reactions

Ring annulation and cyclization are powerful synthetic strategies that involve the formation of a new ring fused to the original pyridine core. These reactions transform the planar pyridine into a more complex, three-dimensional structure, significantly altering its electronic and steric properties.

One common approach is the Hantzsch-type annulation , which typically involves a three-component reaction. For substituted pyridines, this can be adapted to build new heterocyclic or carbocyclic rings. For example, a reaction involving an oxime, a β-diketone, and an aldehyde in the presence of ammonium (B1175870) iodide and triethylamine (B128534) can yield tetrasubstituted pyridines. ijpsonline.com While not directly demonstrated on this compound, the principles of such multi-component reactions suggest potential pathways for fusing new rings by functionalizing the methyl groups or pyridine nitrogen.

Electrophilic cyclization is another viable route. This method has been used to synthesize iodo-substituted pyridines from N-propargylic β-enaminones using iodine and sodium bicarbonate. ijpsonline.com For a substrate like this compound, prior modification to introduce suitable functional groups would be necessary to facilitate such intramolecular cyclizations.

Computational studies on related dimethylpyridine systems, such as 3,5-diacetyl-2,6-dimethylpyridine, have shed light on the mechanisms of cyclization reactions. nih.gov Research has shown that the protonation of the pyridine nitrogen increases the acidity of the methyl groups, making them more susceptible to condensation reactions with aldehydes. nih.gov This acid-catalyzed pathway leads to the formation of complex tetracyclic structures. nih.gov This suggests that the reactivity of the methyl groups on the this compound ring could be similarly enhanced under acidic conditions to drive cyclization with appropriate bifunctional reagents.

The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.org This sequence creates an α,β-unsaturated ketone within a new ring. wikipedia.orgmasterorganicchemistry.com Adapting this methodology would require converting one of the methyl groups of the dichlorodimethylpyridine into a nucleophilic enolate to react with a Michael acceptor like methyl vinyl ketone.

The table below summarizes various cyclization strategies that could be conceptually applied to derivatize dichlorodimethylpyridine scaffolds.

Table 1: Overview of Potential Cyclization and Annulation Reactions

| Reaction Type | Reagents/Precursors | Resulting Structure | Reference |

|---|---|---|---|

| Hantzsch-Type Annulation | Oximes, β-Diketones, Aldehydes | Fused Tetrasubstituted Pyridines | ijpsonline.com |

| Electrophilic Cyclization | N-propargylic β-enaminones, Iodine | Fused Iodo-pyridines | ijpsonline.com |

| Acid-Catalyzed Cyclization | Diacetyl-dimethylpyridine, Salicylic Aldehyde | Tetracyclic Epoxybenzooxocine Derivatives | nih.gov |

| Robinson Annulation | Ketone (enolate source), α,β-Unsaturated Ketone | Fused Cyclohexenone Ring | wikipedia.org |

| Dithiole Ring Annulation | Dichloro-o-benzoquinone, gem-Dithiolates | Fused 1,3-Dithiole Ring | beilstein-journals.org |

Design and Synthesis of Chelation Ligands (e.g., pincer ligands from dibromo-dimethylpyridines)

Dihalogenated dimethylpyridines are valuable precursors for the synthesis of polydentate chelating ligands, particularly pincer ligands. libretexts.org These ligands are prized in organometallic chemistry for their ability to form highly stable complexes with transition metals, which are often used as catalysts. tuwien.at The rigid tridentate coordination of a pincer ligand imparts stability and can be tuned electronically and sterically to control the reactivity of the metal center.

The synthesis of CNC-type pincer ligands often starts from 2,6-dihalopyridines. iucr.orgresearchgate.net A prominent example uses 2,6-dibromo-3,5-dimethylpyridine (B170518) as the foundational scaffold. iucr.orgsoton.ac.uk The methyl groups at the 3- and 5-positions serve as "blocking groups" to prevent undesired C-H activation at these sites in the final metal complex. iucr.org

The general synthetic route involves the quaternization of the dihalopyridine with an appropriately substituted imidazole (B134444) at high temperatures. iucr.org This is followed by deprotonation of the resulting imidazolium (B1220033) salt with a strong base to generate the N-heterocyclic carbene (NHC) moieties, which are strong σ-donors. iucr.orgsoton.ac.uk The final step is metalation, where the ligand reacts with a metal precursor to form the pincer complex.

Research has detailed the synthesis of 2,6-dibromo-3,5-dimethylpyridine and its subsequent conversion into 2,6-diiodo-3,5-dimethylpyridine (B13979889) via a Finkelstein reaction, using sodium iodide and a copper(I) catalyst. iucr.org The weaker carbon-iodine bond in the diiodo- derivative can facilitate certain metalation reactions. iucr.org These dihalo-dimethylpyridine compounds are crucial for creating pincer ligands with specific steric and electronic properties. iucr.org

Table 2: Synthesis of Dihalo-dimethylpyridine Pincer Ligand Precursors

| Compound | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromo-3,5-dimethylpyridine | Varies (e.g., lutidine derivatives) | Brominating agents | 64% | iucr.org |

| 2,6-Diiodo-3,5-dimethylpyridine | 2,6-Dibromo-3,5-dimethylpyridine | NaI, CuI, DMEDA, 1,4-dioxane | Not Specified | iucr.org |

The resulting pincer ligands, such as (2,6-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)-3,5-dimethylpyridine, have been used to synthesize complexes with a wide range of transition metals, including nickel, iron, and iridium. soton.ac.uk The choice of the halogen on the starting pyridine (e.g., chloro vs. bromo) can influence the reactivity and success of the initial substitution and subsequent metalation steps. While the literature prominently features dibromo-dimethylpyridines, the principles are directly applicable to this compound for accessing analogous pincer ligand systems.

Computational and Spectroscopic Characterization of 3,6 Dichloro 2,4 Dimethylpyridine Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of 3,6-dichloro-2,4-dimethylpyridine, offering insights into its molecular framework and bonding.

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic proton typically appears as a singlet, reflecting the substitution pattern of the pyridine (B92270) ring. The chemical shifts of the methyl protons provide information about their electronic environment. For instance, in related dimethylpyridine compounds, methyl group protons show distinct resonances. chemicalbook.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, ROESY, HSQC, and HMBC are instrumental in establishing detailed structural assignments. harvard.eduprinceton.edu

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons. princeton.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is crucial for determining stereochemistry and conformation. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds, aiding in the assembly of the molecular skeleton. princeton.eduresearchgate.net

Table 1: Representative NMR Data for Dimethylpyridine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-8.5 | s | Aromatic CH |

| ¹H | ~2.3-2.6 | s | Methyl (CH₃) |

| ¹³C | ~150-160 | s | C-Cl |

| ¹³C | ~145-155 | s | C-N |

| ¹³C | ~120-140 | s | Aromatic C-H |

| ¹³C | ~15-25 | q | Methyl (CH₃) |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Vibrational spectroscopy probes the molecular vibrations, providing a fingerprint of the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the methyl groups. For pyridine rings, C-H and C-C bending vibrations are typically observed in the 1160-1030 cm⁻¹ and 760-610 cm⁻¹ regions, respectively. researchgate.net The presence of chlorine atoms will also influence the vibrational frequencies.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The spectra are interpreted with the aid of normal coordinate analysis based on theoretical calculations to assign the observed vibrational modes. nih.govnih.gov

Table 2: Key Vibrational Frequencies for Substituted Pyridines

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2960 | Methyl C-H stretching |

| ~1550-1650 | Pyridine ring C=C and C=N stretching |

| ~1400-1500 | Pyridine ring stretching |

| ~1000-1200 | In-plane C-H bending |

| ~700-900 | Out-of-plane C-H bending |

| ~600-800 | C-Cl stretching |

Note: These are general ranges and the exact positions of the peaks will be specific to the molecule.

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. researchgate.net It provides the exact mass of the parent ion and its fragments, which allows for the unambiguous determination of the molecular formula. nasa.gov For this compound, HRMS would confirm the presence of two chlorine atoms through the characteristic isotopic pattern of the molecular ion peak.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.rolibretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like this compound, π to π* and n to π* transitions are expected. libretexts.org The positions and intensities of the absorption bands are influenced by the substituents on the pyridine ring. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic absorption spectra. researchgate.netasianpubs.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, are powerful tools for complementing experimental data and providing deeper insights into molecular properties. researchgate.netscirp.org

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry with the minimum energy. pjps.pkresearchgate.net For this compound, geometry optimization would provide precise bond lengths, bond angles, and dihedral angles. dergipark.org.tr Conformational analysis helps in understanding the spatial arrangement of the methyl groups relative to the pyridine ring, which can influence the molecule's reactivity and intermolecular interactions. pjps.pk

Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbital (NBO), Charge Distribution)

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF), are pivotal in understanding the electronic characteristics of pyridine derivatives. semanticscholar.org Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and bonding nature.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical concepts. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. semanticscholar.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. semanticscholar.org For pyridine derivatives, charge transfer interactions within the molecule can be elucidated by examining the contributions of different atoms and groups to the HOMO and LUMO. semanticscholar.orgscienceopen.com In substituted phenols, which share some electronic features with substituted pyridines, the HOMO-LUMO gap is a key parameter for assessing molecular fragility. semanticscholar.org Theoretical calculations for related molecules like 2,6-dichloro-4-fluoro phenol (B47542) have been performed using DFT/B3LYP and HF methods with a 6-311+G(d,p) basis set to determine these frontier orbital energies. semanticscholar.org

Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com This method allows for the determination of the "natural Lewis structure" of a molecule, including bond types, hybridization, and atomic charges. q-chem.comwikipedia.org Weak occupancies in the valence antibonding NBOs indicate departures from an idealized Lewis structure, signifying delocalization effects. wikipedia.org NBO analysis quantifies hyperconjugative interactions, such as those between lone pairs and antibonding orbitals (e.g., lone pair→π*), which contribute to molecular stability. The analysis involves a sequence of transformations from basis atomic orbitals (AOs) to natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally to NBOs. wikipedia.org

Charge Distribution The distribution of electron density in a molecule is key to understanding its electrostatic properties and reactive sites. Mulliken population analysis is a common method used to calculate the partial charges on each atom, although results can be basis-set dependent. semanticscholar.orgq-chem.com For pyridine derivatives, the electronegative nitrogen atom and chlorine substituents significantly influence the charge distribution, creating electron-rich and electron-poor regions. usask.ca In 2,6-dichloro-4-fluoro phenol, Mulliken charges calculated by both HF and DFT methods show the expected negative charges on electronegative atoms and positive charges on less electronegative ones. semanticscholar.org This charge mapping is essential for understanding intermolecular interactions and the molecule's electrostatic potential.

Table 1: Representative Theoretical Electronic Properties for a Related Dihalogenated Phenol

| Parameter | DFT/B3LYP (6-311+G(d,p)) | HF (6-311+G(d,p)) |

| HOMO Energy (eV) | -7.54 | -8.62 |

| LUMO Energy (eV) | -2.11 | 0.87 |

| Energy Gap (eV) | 5.43 | 9.49 |

| Ionization Potential (I) | 7.54 | 8.62 |

| Electron Affinity (A) | 2.11 | -0.87 |

| Data derived from calculations on 2,6-dichloro-4-fluoro phenol, presented for illustrative purposes of the methodology. semanticscholar.org |

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, NMR chemical shifts)

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound.

Vibrational Frequencies Theoretical calculations, often using DFT methods, can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. acs.org While specific experimental spectra for this compound are not widely published, analysis of related structures provides a basis for prediction. For instance, studies on 3,6-dichloro-pyridazine have assigned C-Cl stretching vibrations to the 600-800 cm⁻¹ range. ias.ac.in In the predicted spectrum of 2-chloro-4,6-dimethylpyridine, C-H stretching of the methyl groups is expected around 2980–3010 cm⁻¹, with pyridine ring C-C stretching near 1550–1600 cm⁻¹. The C-Cl stretching vibration is predicted to appear in the 550-580 cm⁻¹ range in the Raman spectrum. These theoretical predictions are crucial for assigning bands in experimentally obtained spectra.

Table 2: Predicted Vibrational Frequencies for a Related Chloro-dimethylpyridine

| Wavenumber (cm⁻¹) | Assignment |

| 2985–3005 | Asymmetric CH₃ stretching |

| 1550–1600 | Pyridine ring C–C stretching |

| 1360–1465 | Methyl group deformation (scissoring) |

| 680–860 | Pyridine ring C–H in-plane bending |

| 550–580 | C–Cl stretching |

| Data based on predicted assignments for 2-chloro-4,6-dimethylpyridine. |

Table 3: Representative ¹³C NMR Chemical Shifts for a Substituted Chloro-dimethylpyridine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | 150 - 155 |

| Aromatic Carbons | 120 - 150 |

| Methyl Carbons | 20 - 25 |

| Values are based on the analysis of 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. |

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit an intensity-dependent refractive index and/or nonlinear absorption, are crucial for applications in photonics and optoelectronics. mdpi.com Organic molecules, particularly those with donor-acceptor groups and extended π-conjugation, are promising candidates for NLO materials. mdpi.comillinois.edu

The NLO response of a molecule is quantified by its hyperpolarizabilities. While linear polarizability (α) describes the linear response of the electron cloud to an electric field, the first (β) and second (γ) hyperpolarizabilities describe the third-order NLO response. researchgate.netnih.gov These properties can be computed using quantum chemical methods like the Time-Dependent Hartree-Fock (TDHF) approach. nih.gov Calculations on related molecules like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline have shown non-zero second hyperpolarizability (γ) values, indicating microscopic third-order NLO behavior. nih.gov For this compound, the presence of electron-donating methyl groups and electron-withdrawing chlorine atoms on the π-conjugated pyridine ring could lead to NLO properties. The evaluation involves calculating the static and frequency-dependent hyperpolarizabilities to understand the material's response to laser fields of different wavelengths. nih.govmdpi.com

Table 4: Representative Calculated NLO Properties for an Acridine Cocrystal

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | - | Debye |

| Mean Polarizability (α) | 5.6119 × 10⁻²³ | esu |

| First Hyperpolarizability (β) | 5.6250 × 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 62.27 × 10⁻³⁶ | esu |

| Data for bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal, shown for illustrative purposes. mdpi.com |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de The MESP indicates the force experienced by a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

The map is color-coded to represent different potential values: regions of negative potential (typically shown in red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netbeilstein-journals.org For a molecule like this compound, the MESP map would be expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and coordination to metal ions. uni-muenchen.deias.ac.in Conversely, the areas around the hydrogen atoms of the methyl groups and the carbon atoms attached to the electronegative chlorine atoms would likely exhibit a positive potential. researchgate.net The topology of the MESP, including the locations of its critical points (minima, maxima, and saddle points), provides a rigorous framework for analyzing intermolecular interactions and molecular recognition. ias.ac.inmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Table 5: Crystallographic Data for a Related trans-Dichloro-bis(2,6-dimethylpyridine)copper(II) Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.068(2) |

| b (Å) | 8.024(2) |

| c (Å) | 7.646(2) |

| α (°) | 93.84(2) |

| β (°) | 113.44(2) |

| γ (°) | 117.11(2) |

| Cu-N bond length (Å) | 2.011(3) |

| Cu-Cl bond length (Å) | 2.264(2) |

| Data from the crystal structure of trans-dichloro-bis(2,6-dimethylpyridine)copper(II). publish.csiro.auflinders.edu.au |

Applications of 3,6 Dichloro 2,4 Dimethylpyridine in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The presence of two chloro substituents on the 2,4-dimethylpyridine (B42361) core renders 3,6-Dichloro-2,4-dimethylpyridine an exceptionally useful precursor for the construction of more elaborate molecular architectures. The chlorine atoms act as versatile synthetic handles, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound is an ideal starting material for generating a diverse library of functionalized pyridine (B92270) scaffolds. The two carbon-chlorine (C-Cl) bonds on the pyridine ring can be selectively or exhaustively functionalized. In palladium-catalyzed cross-coupling reactions, the reactivity of a C-Cl bond is influenced by its position relative to the ring's nitrogen atom. Typically, the C-Cl bond at a position alpha to the nitrogen (C6) is more activated and thus more susceptible to oxidative addition to a palladium(0) catalyst than a bond at a beta position (C3). nih.govscispace.com This inherent difference in reactivity can be exploited to achieve regioselective monosubstitution under carefully controlled conditions, such as by using specific ligands or limiting the amount of the coupling partner.

For instance, a Suzuki-Miyaura coupling reaction could selectively replace the chlorine atom at the C6 position, leaving the C3-Cl bond intact for subsequent transformations. nih.gov This stepwise approach is invaluable for the synthesis of unsymmetrically substituted pyridines, which are often challenging to prepare through other methods.

The sequential functionalization of this compound makes it a powerful building block for constructing poly-functionalized pyridines. Following the initial selective reaction at one of the chloro positions, the remaining chlorine atom can be targeted in a second, distinct cross-coupling reaction. This strategy allows for the controlled introduction of two different aryl, heteroaryl, or alkyl groups onto the pyridine core.

Studies on related polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), have demonstrated the feasibility of sequential Suzuki-Miyaura couplings to produce a range of mono-, di-, and tri-substituted products. nih.gov By analogy, this compound can be reacted with one equivalent of an organoboron reagent to yield a mono-arylated intermediate, which can then be isolated and subjected to a second coupling reaction with a different organoboron reagent. This approach provides a programmed route to complex, non-symmetrical biaryl and heteroaryl pyridine structures.

Table 1: Representative Sequential Suzuki-Miyaura Cross-Coupling Strategy

| Step | Reactant | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| 1 | This compound | 1.1 eq. Arylboronic Acid A | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Chloro-6-aryl-2,4-dimethylpyridine |

| 2 | 3-Chloro-6-aryl-2,4-dimethylpyridine | 1.1 eq. Arylboronic Acid B | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 3-Aryl-6-aryl'-2,4-dimethylpyridine |

Utility in Catalysis and Ligand Development

Beyond its role as a synthetic intermediate, the structural and electronic features of this compound lend themselves to applications in catalysis, both as a ligand component and as a substrate for catalytic transformations.

Pyridine-based structures are ubiquitous as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to a metal center. While this compound itself can act as a simple ligand, its greater utility lies in its potential as a scaffold for creating more sophisticated ligand architectures. For example, the methyl groups could be functionalized, or the chlorine atoms could be substituted with phosphine-containing moieties via nucleophilic substitution or cross-coupling, to create novel bidentate or tridentate ligands. nih.gov

The electronic properties of the this compound ring are significantly influenced by its substituents. The two electron-withdrawing chlorine atoms decrease the electron density on the pyridine ring and lower the basicity of the nitrogen atom. This electronic modification can be advantageous in certain catalytic systems where tuning the metal center's electron density is crucial for optimizing catalytic activity or selectivity. The steric bulk provided by the methyl groups at the C2 and C4 positions can also create a specific coordination environment around the metal, influencing the stereochemical outcome of a reaction.

As a dihalogenated heteroaromatic compound, this compound is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. The development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has made the activation of otherwise unreactive C-Cl bonds routine. wikipedia.org

The Suzuki-Miyaura reaction is a prominent example, enabling the coupling of this compound with various aryl- and heteroarylboronic acids to form C-C bonds. nih.govresearchgate.net Other important catalytic reactions for which this compound would be a suitable substrate include:

Buchwald-Hartwig Amination: for the formation of C-N bonds by coupling with amines.

Sonogashira Coupling: for the formation of C-C triple bonds by coupling with terminal alkynes.

Heck Coupling: for the formation of C-C double bonds by coupling with alkenes.

Stille Coupling: for C-C bond formation using organotin reagents.

The ability to perform these reactions regioselectively further enhances the synthetic utility of this compound as a versatile substrate.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Coupling Partner | Typical Catalyst | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Palladium/Phosphine Ligand | C-C (sp²-sp²) |

| Buchwald-Hartwig | R₂NH | Palladium/Phosphine Ligand | C-N |

| Sonogashira | R-C≡CH | Palladium/Copper | C-C (sp²-sp) |

| Heck | Alkene | Palladium | C-C (sp²-sp²) |

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.commdpi.com The design of molecules that can self-assemble into predictable, ordered structures is a cornerstone of materials science and crystal engineering. This compound possesses several features that make it an interesting building block for constructing supramolecular assemblies.

The pyridine nitrogen atom is a classic hydrogen bond acceptor, capable of forming strong and directional hydrogen bonds with suitable donor molecules like carboxylic acids or amides. mdpi.comnih.gov Furthermore, the chlorinated pyridine ring can participate in other significant non-covalent interactions:

π-π Stacking: The electron-deficient nature of the aromatic ring, caused by the electronegative chlorine atoms and the ring nitrogen, facilitates attractive π-π stacking interactions with electron-rich aromatic systems. nih.gov

Halogen Bonding: Although chlorine is a weaker halogen bond donor than bromine or iodine, it can still participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) that interacts with a Lewis base.

Weak Hydrogen Bonds: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the nitrogen atom or other acceptors to form C-H···N or C-H···Cl interactions that help stabilize crystal packing. researchgate.net

By leveraging these varied and directional non-covalent forces, this compound can be used to engineer co-crystals and other molecular assemblies with specific network topologies, such as one-dimensional chains or two-dimensional sheets. mdpi.com The precise control over intermolecular interactions offered by such building blocks is critical for the rational design of new materials with tailored properties.